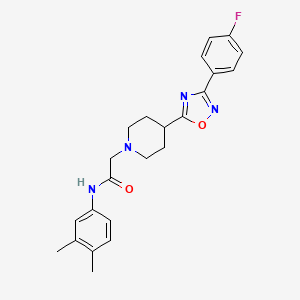

7-chloro-N,N-dimethyl-4-nitro-2,1,3-benzoxadiazol-5-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “7-chloro-N,N-dimethyl-4-nitro-2,1,3-benzoxadiazol-5-amine” is a chemical with the CAS Number: 257932-06-2 . It has a molecular weight of 270.68 and its IUPAC name is N-(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)-N,N-diethylamine .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11ClN4O3/c1-3-14(4-2)7-5-6(11)8-9(13-18-12-8)10(7)15(16)17/h5H,3-4H2,1-2H3 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound has a molecular weight of 270.68 . It’s recommended to be stored at a temperature between 28 C .Aplicaciones Científicas De Investigación

Analytical Chemistry

7-Chloro-4-nitrobenzoxadiazole (NBD-Cl) has been extensively used as a derivatization agent for the analysis of amines and amino acids. Its application in high-performance liquid chromatography (HPLC) allows for the sensitive detection of these compounds. NBD-Cl reacts with amines to form fluorescent derivatives, facilitating their analysis in complex matrices. This method has been applied to the determination of pharmaceutical amines in various samples, utilizing both spectrophotometry and spectrofluorimetry techniques for detection (Elbashir, Suliman, & Aboul‐Enein, 2011).

Materials Science

Research on benzimidazole-based organic magnetic materials revealed the synthesis and characterization of compounds related to 7-chloro-N,N-dimethyl-4-nitro-2,1,3-benzoxadiazol-5-amine. These compounds exhibit antiferromagnetic exchange coupling, with their magnetic behavior analyzed through susceptibility measurements and density functional theory (DFT) computations. Such studies contribute to the understanding of hydrogen bonds' role in the structural and magnetic properties of organic materials (Ferrer et al., 2001).

Biochemistry

A novel fluorescent probe for hydrogen sulfide (H2S) based on the thiolysis of NBD amine demonstrated selective detection with significant fluorescence enhancement. This probe, featuring good biocompatibility, has been utilized for bioimaging of H2S in living cells, showcasing the compound's utility in biological applications and the study of H2S's roles within biological systems (Wang, Lv, & Guo, 2017).

Synthesis and Chemical Reactions

The molecular and crystal structures of derivatives obtained from reactions involving closely related compounds to 7-chloro-N,N-dimethyl-4-nitro-2,1,3-benzoxadiazol-5-amine have been characterized. Such studies provide insights into the compounds' chemical behavior and potential applications in designing new materials and chemical synthesis pathways (Levinson et al., 2002).

Safety and Hazards

Propiedades

IUPAC Name |

7-chloro-N,N-dimethyl-4-nitro-2,1,3-benzoxadiazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN4O3/c1-12(2)5-3-4(9)6-7(11-16-10-6)8(5)13(14)15/h3H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSRYQKMMUXBSRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C2=NON=C2C(=C1)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(2-Chlorophenyl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2681391.png)

![N-(3-Chloro-4-fluorophenyl)-2-({9-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B2681393.png)

![4-{5-[(2-chlorobenzyl)amino]-4-cyano-1,3-oxazol-2-yl}-N,N-diethylbenzenesulfonamide](/img/structure/B2681395.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-pentoxybenzamide](/img/structure/B2681397.png)

![5-[(2S,4S)-4-Fluoro-2-(hydroxymethyl)pyrrolidin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2681398.png)

![Methyl 3-[(4-bromophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2681407.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2681410.png)

![2,2-Difluorobicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B2681411.png)